5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one
Description
Properties
CAS No. |
62688-70-4 |
|---|---|
Molecular Formula |
C10H7ClN4O3S |
Molecular Weight |
298.71 g/mol |
IUPAC Name |
4-(2-amino-4-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-2-1-5(15(17)18)3-6(7)12/h1-4H,12H2,(H,14,16) |
InChI Key |
IHNCTHMPRBJVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)SC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis involves the displacement of a chlorine atom at the 4-position of 4-chloropyridazin-3(2H)-one by 2-amino-4-nitrobenzenethiol (Figure 1). The electron-withdrawing nitro and chloro groups activate the pyridazinone ring for SNAr, while the thiol nucleophile attacks the electrophilic carbon.
Reaction equation :
$$
\text{4-Chloropyridazin-3(2H)-one} + \text{2-Amino-4-nitrobenzenethiol} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} + \text{HCl}
$$
Standard Laboratory Procedure
Precursor Preparation :
- 4-Chloropyridazin-3(2H)-one : Synthesized via chlorination of pyridazin-3(2H)-one using $$ N $$-chlorosuccinimide (NCS) in $$ N,N $$-dimethylformamide (DMF) at 60–80°C.
- 2-Amino-4-nitrobenzenethiol : Prepared by reducing 2,4-dinitrochlorobenzene with sodium hydrosulfide ($$ \text{NaSH} $$) in aqueous alkaline medium, followed by thiolation.
SNAr Reaction :
- Conditions : Polar aprotic solvents (DMF or dimethyl sulfoxide), 60–80°C, 6–12 hours.
- Base : Triethylamine or potassium carbonate to neutralize HCl.
- Yield : 70–85% after purification via column chromatography.
Alternative Synthetic Pathways
Trichloropyridazine Route
A patent (CA2334220A1) describes using 3,4,5-trichloropyridazine as a starting material. Sequential substitutions introduce the sulfanyl and amino groups:
- Step 1 : React trichloropyridazine with 3-amino-1-propanol to form 4-(3-hydroxypropylamino)-3,5-dichloropyridazine.
- Step 2 : Convert the hydroxyl group to a leaving group (e.g., mesylate) for subsequent displacement by 2-amino-4-nitrothiophenol.
Advantages : Higher regiocontrol due to steric and electronic effects.
Limitations : Multi-step synthesis reduces overall yield (∼50%).
Mechanochemical SNAr
A solventless method employs alumina ($$ \text{Al}2\text{O}3 $$) as a milling auxiliary to absorb HCl, enhancing reaction efficiency.
- Conditions : Ball milling, 60 minutes, room temperature.
- Yield : 75–90% for analogous sulfanylpyridazinones.
Precursor Synthesis and Optimization
2-Amino-4-nitrobenzenethiol
Synthesis Steps :
- Reduction of 2,4-dinitrochlorobenzene : Use $$ \text{NaSH} $$ in alkaline medium to yield 2-amino-4-nitrophenol.
- Thiolation : Treat with phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$) in toluene under reflux.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reduction Yield | 88–92% | |
| Thiolation Yield | 78% | |
| Purity (HPLC) | >98% |
4-Chloropyridazin-3(2H)-one
Chlorination Methods :
Industrial-Scale Production
Process Intensification
- Continuous Flow Systems : Reduce reaction time from hours to minutes via precise temperature and stoichiometry control.
- Automated Monitoring : In-line HPLC ensures real-time quality assurance.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr (Standard) | 70–85 | 6–12 | High regioselectivity | Solvent toxicity |
| Trichloropyridazine | 50–60 | 24–36 | Scalability | Multi-step complexity |
| Mechanochemical | 75–90 | 1 | Solvent-free, green chemistry | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridaben (2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one)
- Structure: Features tert-butyl groups at the pyridazinone N-2 position and benzylthio substituent.
- Function : A miticide targeting the electron transport system in mites. Its tert-butyl groups enhance lipophilicity, aiding cuticle penetration .
- Key Differences: The target compound replaces pyridaben’s tert-butyl groups with a polar 2-amino-4-nitrophenyl substituent.
Enzyme-Inhibiting Sulfanyl Derivatives
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
- Structure : Sulfanyl-linked indole-oxadiazole hybrids with variable N-substituents.
- Activity : Compound 8q showed α-glucosidase inhibition (IC50: 49.71 µM), comparable to acarbose (38.25 µM). Others (e.g., 8g, 8h) inhibited BChE (IC50: ~31–34 µM) .
- Unlike indole-oxadiazole hybrids, the target lacks heterocyclic moieties, which could reduce π-π stacking interactions critical for binding in some enzyme pockets.
Implications of Substituent Effects
- Lipophilicity vs. Solubility : Pyridaben’s tert-butyl groups favor agrochemical use via enhanced lipid solubility, while the target compound’s polar groups may suit pharmaceutical applications requiring aqueous solubility.
- Conversely, pyridaben’s non-polar structure optimizes persistence in agricultural settings .
Biological Activity
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is a complex organic compound notable for its diverse biological activities. This article explores its chemical structure, biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom and a sulfanyl group attached to an amino-nitrophenyl moiety. Its molecular formula is . The presence of electron-withdrawing groups such as the nitro and chloro groups significantly influences its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial strains, attributed to its ability to disrupt cellular processes.
- Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of cancer cells, suggesting potential use in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be leveraged for therapeutic purposes in metabolic disorders.
The biological activities of this compound are largely due to its structural characteristics. The nitro group can participate in redox reactions, while the sulfanyl group may interact with thiol-containing biomolecules, leading to altered cellular functions. These interactions are critical in understanding how the compound can be utilized in medicinal chemistry.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)-3(2H)-pyridazinone | Hydroxy groups instead of nitro | Moderate antimicrobial | Hydroxyls enhance solubility |
| 4-Chloro-N-(2-aminoethyl)-1H-pyridazin-6-amines | Aminoethyl side chain | Antiproliferative | Side chain alters pharmacokinetics |
| 5-(Aminosulfonyl)-4-chloropyridazine | Sulfonamide instead of sulfanyl | Antimicrobial | Sulfonamide group offers different reactivity |
This table illustrates how variations in functional groups can significantly influence biological activity and potential applications .
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant bacterial strains, demonstrating significant inhibition at low concentrations. This suggests its potential as a lead compound for developing new antibiotics.
- Cancer Cell Proliferation : Research focused on the antiproliferative effects of this compound on various cancer cell lines showed a dose-dependent reduction in cell viability, indicating its potential role in cancer therapy.
- Enzyme Interaction Studies : Investigations into its enzyme inhibition capabilities revealed that it could effectively inhibit key metabolic enzymes involved in disease progression, further supporting its therapeutic potential.
Q & A
Basic: What synthetic routes are recommended for synthesizing 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloropyridazin-3(2H)-one derivatives and 2-amino-4-nitrothiophenol. Key steps include:
Precursor Preparation : Use 4-chloro-3(2H)-pyridazinone as the base scaffold, and 2-amino-4-nitrobenzenethiol as the sulfanyl donor.
Reaction Optimization :
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression .
- Catalysis : Triethylamine (TEA) or K₂CO₃ can deprotonate the thiol group, accelerating substitution .
Yield Improvement : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
Combine multiple orthogonal methods:
Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .
- Elemental Analysis : Confirm C, H, N, S, Cl content within ±0.3% of theoretical values .
Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify sulfanyl linkage and aromatic substitution patterns (e.g., δ ~7.5–8.5 ppm for nitroaryl protons) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., single-crystal diffraction at 100 K) .
Advanced: How should experiments be designed to assess environmental persistence and bioaccumulation potential?
Methodological Answer:
Adopt a tiered approach inspired by the INCHEMBIOL project :
Laboratory Studies :
- Hydrolysis/Photolysis : Expose compound to UV light (λ = 254 nm) and pH-varied buffers; monitor degradation via LC-MS .
- Partition Coefficients : Measure logP (octanol-water) using shake-flask method .
Ecosystem Modeling :
- Use fugacity models to predict distribution in air, water, and soil compartments based on physicochemical data (e.g., vapor pressure, solubility) .
Field Validation : Deploy passive samplers in aquatic systems; correlate with lab-derived half-lives .
Advanced: How can discrepancies in bioactivity data from different in vitro assays be resolved?
Methodological Answer:
Address contradictions through:
Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, serum concentration) .
Statistical Analysis :
- Apply ANOVA to compare means across assays; use post-hoc tests (e.g., Tukey’s HSD) to identify outliers .
- Calculate effect sizes (Cohen’s d) to distinguish biological relevance from statistical significance .
Mechanistic Cross-Validation : Pair in vitro results with molecular docking (e.g., AutoDock Vina) to confirm target binding .
Advanced: What computational strategies integrate with experimental data to predict biological interactions?
Methodological Answer:
Molecular Docking : Use Schrödinger Suite or GROMACS to model ligand-receptor binding; validate with mutagenesis studies .
QSAR Modeling : Train models on bioactivity datasets (e.g., IC₅₀ values) to predict derivative efficacy .
MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2.0 Å) .
Basic: What are key considerations for ensuring solubility and stability during experiments?
Methodological Answer:
Solvent Screening : Test DMSO, ethanol, and PBS (pH 7.4) for solubility; use sonication for dispersion .
Stability Protocols :
- Store at –20°C under argon to prevent oxidation .
- Monitor degradation via UV-Vis spectroscopy (λmax shifts indicate decomposition) .
Advanced: How can E/Z isomerism in derivatives be experimentally determined?
Methodological Answer:
2D NOESY NMR : Detect spatial proximity between protons (e.g., NOE correlations between pyridazine and aryl groups) .
X-ray Diffraction : Resolve crystal structures to assign configurations unambiguously .
Dynamic HPLC : Use chiral columns to separate isomers under gradient conditions .
Advanced: What mechanistic studies elucidate the compound’s mode of action in biological systems?
Methodological Answer:
Enzyme Inhibition Assays : Measure IC₅₀ against target kinases (e.g., JAK2) using fluorescence polarization .
Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways .
Metabolite Profiling : Use LC-HRMS to track sulfanyl group biotransformation (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
